1-Ethynyl-2-(trifluoromethyl)benzene

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

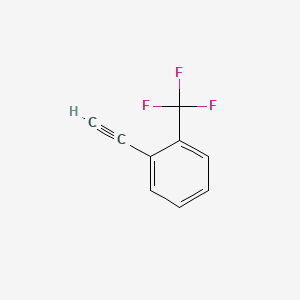

2D Structure

3D Structure

Properties

IUPAC Name |

1-ethynyl-2-(trifluoromethyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5F3/c1-2-7-5-3-4-6-8(7)9(10,11)12/h1,3-6H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OOZKONVIIMFOKW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CC1=CC=CC=C1C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5F3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

96504-22-2 | |

| Record name | Benzene, 1-ethynyl-2-(trifluoromethyl)-, homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=96504-22-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID70399317 | |

| Record name | 1-ethynyl-2-(trifluoromethyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70399317 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

170.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

704-41-6 | |

| Record name | 1-ethynyl-2-(trifluoromethyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70399317 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(Trifluoromethyl)phenylacetylene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 1-Ethynyl-2-(trifluoromethyl)benzene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 1-Ethynyl-2-(trifluoromethyl)benzene, a key building block in the development of pharmaceuticals and advanced materials. The trifluoromethyl group imparts unique properties such as increased metabolic stability and lipophilicity, making this compound a valuable synthon in medicinal chemistry. The primary synthetic route detailed herein is the Sonogashira cross-coupling reaction, a robust and versatile method for the formation of carbon-carbon bonds between sp² and sp hybridized carbons.[1]

Synthetic Pathway: The Sonogashira Coupling Reaction

The most common and efficient method for the synthesis of this compound is the palladium- and copper-cocatalyzed Sonogashira cross-coupling reaction.[2] This reaction typically involves the coupling of an aryl halide (or triflate) with a terminal alkyne in the presence of a palladium catalyst, a copper(I) co-catalyst, and a base.

A general representation of the Sonogashira reaction is as follows:

Caption: General scheme of the Sonogashira cross-coupling reaction.

For the specific synthesis of this compound, the reaction involves the coupling of a 2-halotrifluoromethylbenzene with a suitable alkyne source. Two common strategies are employed:

-

Direct coupling with acetylene gas: This method is straightforward but can be challenging due to the gaseous nature of acetylene and the potential for di-substitution.

-

Coupling with a protected alkyne followed by deprotection: A more common and controlled approach involves the use of a protected alkyne, such as trimethylsilylacetylene (TMSA). The TMS group is then removed under mild basic conditions to yield the terminal alkyne. This method often provides higher yields and cleaner reactions.

This guide will focus on the latter, more controlled approach. The overall synthetic strategy is depicted below:

References

In-Depth Technical Guide: Physicochemical Properties of 1-Ethynyl-2-(trifluoromethyl)benzene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of 1-Ethynyl-2-(trifluoromethyl)benzene, a key building block in modern organic synthesis. Its unique combination of a reactive ethynyl group and an electron-withdrawing trifluoromethyl group makes it a valuable synthon in the development of novel pharmaceuticals, agrochemicals, and advanced materials.[1] This document summarizes its known physical and chemical characteristics, provides detailed experimental protocols for its synthesis and property determination, and includes a visual representation of a typical synthetic workflow.

Core Physicochemical Data

The following table summarizes the key physicochemical properties of this compound.

| Property | Value | Source |

| Molecular Formula | C₉H₅F₃ | [1][2] |

| Molecular Weight | 170.13 g/mol | [1][2] |

| Boiling Point | 45 °C at 8 mmHg | [1] |

| Density | 1.2220 g/mL | [1] |

| Melting Point | Not available (presumed to be below room temperature) | |

| Solubility | No specific data available; expected to be soluble in common organic solvents. | |

| CAS Number | 704-41-6 | [1][2] |

Experimental Protocols

Detailed methodologies for the synthesis and determination of key physicochemical properties are outlined below. These protocols are based on established laboratory techniques for similar compounds.

Synthesis via Sonogashira Coupling

This compound is commonly synthesized via a Sonogashira cross-coupling reaction.[3][4] This reaction forms a carbon-carbon bond between a terminal alkyne and an aryl halide.[3][4]

Materials:

-

2-Bromobenzotrifluoride (or 2-Iodobenzotrifluoride for higher reactivity)

-

Ethynyltrimethylsilane or Acetylene gas

-

Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂)

-

Copper(I) iodide (CuI)

-

Amine base (e.g., triethylamine or diisopropylamine)

-

Anhydrous solvent (e.g., tetrahydrofuran or toluene)

-

Desilylating agent if using ethynyltrimethylsilane (e.g., potassium carbonate in methanol)

Procedure:

-

To a dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add the palladium catalyst, copper(I) iodide, and the amine base in the chosen anhydrous solvent.

-

Add the 2-halobenzotrifluoride to the reaction mixture.

-

Slowly bubble acetylene gas through the solution or add ethynyltrimethylsilane dropwise.

-

Stir the reaction mixture at room temperature or with gentle heating until the starting material is consumed, as monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

-

If using ethynyltrimethylsilane, upon completion of the coupling, add the desilylating agent and stir until the trimethylsilyl group is removed.

-

Quench the reaction with water or a saturated aqueous solution of ammonium chloride.

-

Extract the product with an organic solvent (e.g., diethyl ether or ethyl acetate).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield pure this compound.

Determination of Boiling Point (Micro Method)

The boiling point can be determined using a micro-scale method, which is suitable for small quantities of the substance.

Materials:

-

Small test tube

-

Capillary tube (sealed at one end)

-

Thermometer

-

Heating bath (e.g., oil bath or a melting point apparatus with a heating block)

-

Rubber band or wire to attach the test tube to the thermometer

Procedure:

-

Place a small amount (a few drops) of this compound into the small test tube.

-

Invert the capillary tube (sealed end up) and place it inside the test tube containing the liquid.

-

Attach the test tube to the thermometer using a rubber band or wire, ensuring the bottom of the test tube is aligned with the thermometer bulb.

-

Immerse the assembly into the heating bath.

-

Heat the bath gently and observe the capillary tube. A slow stream of bubbles will emerge as the air inside expands.

-

Continue heating until a rapid and continuous stream of bubbles is observed, indicating that the vapor pressure of the liquid has overcome the atmospheric pressure.

-

Remove the heat source and allow the apparatus to cool slowly.

-

The boiling point is the temperature at which the stream of bubbles ceases and the liquid just begins to enter the capillary tube.

Determination of Density

The density of a liquid can be determined by measuring its mass and volume.

Materials:

-

Pycnometer or a volumetric flask with a stopper

-

Analytical balance

Procedure:

-

Carefully clean and dry the pycnometer or volumetric flask and weigh it accurately on an analytical balance (m₁).

-

Fill the pycnometer or volumetric flask to the calibration mark with this compound, ensuring there are no air bubbles.

-

Weigh the filled pycnometer or volumetric flask (m₂).

-

Record the volume of the pycnometer or volumetric flask (V).

-

The density (ρ) is calculated using the formula: ρ = (m₂ - m₁) / V.

Synthesis and Purification Workflow

The following diagram illustrates a typical workflow for the synthesis and purification of this compound.

Reactivity and Applications

This compound is a versatile building block due to the distinct reactivity of its functional groups. The terminal alkyne readily participates in various coupling reactions, such as the Sonogashira reaction, "click" chemistry (cycloadditions), and other metal-catalyzed transformations.[1] The electron-withdrawing nature of the trifluoromethyl group influences the electronic properties of the benzene ring and can impact the reactivity and properties of the resulting molecules. This makes the compound particularly useful in the synthesis of complex organic molecules for applications in medicinal chemistry and materials science.[1][5]

Disclaimer: The information provided in this document is intended for research and development purposes only. Appropriate safety precautions should be taken when handling this chemical, including the use of personal protective equipment and working in a well-ventilated area. Please refer to the Safety Data Sheet (SDS) for comprehensive safety information.

References

An In-depth Technical Guide to the Reactivity and Stability of 1-Ethynyl-2-(trifluoromethyl)benzene

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Ethynyl-2-(trifluoromethyl)benzene is a versatile fluorinated building block of significant interest in medicinal chemistry, materials science, and organic synthesis. Its unique electronic and steric properties, conferred by the presence of both an ethynyl and a trifluoromethyl group on a benzene ring, dictate its reactivity and stability. This technical guide provides a comprehensive overview of the core reactivity and stability profile of this compound, with a focus on its participation in key chemical transformations. This document consolidates available data on its stability, common reactions such as Sonogashira cross-coupling and cycloaddition reactions, and provides illustrative reaction mechanisms and experimental workflows.

Chemical and Physical Properties

This compound, also known as 2-ethynyl-α,α,α-trifluorotoluene, is a flammable liquid at room temperature.[1][2] The trifluoromethyl group, a strong electron-withdrawing group, significantly influences the electronic properties of the molecule, impacting the reactivity of both the aromatic ring and the ethynyl group.

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 704-41-6 | [1][2] |

| Molecular Formula | C₉H₅F₃ | [1][2] |

| Molecular Weight | 170.13 g/mol | [1][2] |

| Boiling Point | 45°C at 8 mmHg | [1] |

| Density | 1.222 g/mL | [1] |

| Storage | Room temperature | [1] |

Stability Profile

In terms of chemical stability, the electron-withdrawing nature of the trifluoromethyl group deactivates the aromatic ring towards electrophilic substitution. The molecule is generally stable under typical organic reaction conditions but will react with strong acids or bases, particularly at the terminal alkyne.

Reactivity and Key Transformations

The reactivity of this compound is dominated by the chemistry of its terminal alkyne functionality. It readily participates in a variety of coupling and cycloaddition reactions, making it a valuable synthon for the introduction of the 2-(trifluoromethyl)phenyl motif into more complex molecules.

Sonogashira Cross-Coupling Reactions

The Sonogashira coupling is a powerful and widely used method for the formation of carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide. This reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and an amine base. This compound is an excellent substrate for Sonogashira coupling reactions, allowing for the synthesis of a wide range of substituted alkynes.

General Experimental Protocol for Sonogashira Coupling:

The following is a general procedure for the Sonogashira coupling of an aryl halide with a terminal alkyne, which can be adapted for this compound.

-

To a reaction vessel containing the aryl halide (1 mmol) and this compound (1.2 mmol) is added a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2-5 mol%) and a copper(I) salt (e.g., CuI, 2-10 mol%).

-

A suitable solvent (e.g., THF, DMF, or an amine solvent like triethylamine) and a base (e.g., triethylamine or diisopropylamine) are added.

-

The reaction mixture is typically stirred at room temperature to 80°C under an inert atmosphere (e.g., nitrogen or argon) until the reaction is complete (monitored by TLC or GC-MS).

-

Upon completion, the reaction is worked up by removing the solvent, followed by extraction and purification of the product by column chromatography.

Table 2: Representative Sonogashira Coupling Reactions of Aryl Alkynes

| Aryl Halide | Alkyne | Catalyst System | Base | Solvent | Yield (%) |

| Iodobenzene | Phenylacetylene | Pd/CuFe₂O₄ | K₂CO₃ | EtOH | Moderate to Excellent |

| 4-Iodotoluene | Phenylacetylene | Pd on alumina/Cu₂O | - | THF-DMA | Low (batch), 60 (flow) |

| 1-Bromo-4-iodobenzene | Trimethylsilylacetylene | Pd(PPh₃)₄/CuI | Et₃N | THF | Not specified |

Note: The yields are general ranges reported for these types of reactions and may vary for this compound.

Logical Workflow for a Sonogashira Coupling Reaction:

Caption: Experimental workflow for a typical Sonogashira coupling reaction.

Cycloaddition Reactions

The ethynyl group of this compound can participate in various cycloaddition reactions, most notably [3+2] cycloadditions (click chemistry) and [4+2] cycloadditions (Diels-Alder reactions).

The copper(I)-catalyzed cycloaddition of azides and terminal alkynes to form 1,2,3-triazoles is a cornerstone of "click chemistry" due to its high efficiency, selectivity, and mild reaction conditions. This compound is a suitable alkyne component for these reactions.

General Experimental Protocol for CuAAC (Click Chemistry):

-

An azide (1.0 equiv) and this compound (1.0-1.2 equiv) are dissolved in a suitable solvent, often a mixture of t-butanol and water or DMF.

-

A copper(I) source, which can be generated in situ from CuSO₄·5H₂O and a reducing agent like sodium ascorbate, is added to the reaction mixture.

-

The reaction is typically stirred at room temperature and is often complete within a few hours.

-

The product can often be isolated by simple filtration or extraction.

Signaling Pathway for Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC):

Caption: Simplified catalytic cycle for the CuAAC (Click Chemistry) reaction.

While less common for simple alkynes compared to alkenes, terminal alkynes can act as dienophiles in Diels-Alder reactions, particularly with electron-rich dienes. The electron-withdrawing nature of the trifluoromethyl group in this compound can enhance its reactivity as a dienophile in certain [4+2] cycloadditions. These reactions typically require elevated temperatures.

General Experimental Workflow for a Diels-Alder Reaction:

Caption: A generalized workflow for a Diels-Alder cycloaddition reaction.

Conclusion

This compound is a valuable and reactive building block in modern organic synthesis. Its stability, conferred by the trifluoromethyl group, combined with the versatility of the terminal alkyne, makes it an attractive substrate for a range of chemical transformations. The Sonogashira coupling and azide-alkyne cycloaddition (click chemistry) are particularly powerful methods for incorporating the 2-(trifluoromethyl)phenyl moiety into diverse molecular architectures. Further research into the cycloaddition reactions and other transformations of this compound will undoubtedly continue to expand its utility in the development of novel pharmaceuticals and advanced materials.

Disclaimer

This document is intended for informational purposes only and should not be considered a substitute for professional scientific guidance. All chemical reactions should be carried out by trained professionals in a suitably equipped laboratory, with appropriate safety precautions in place. The experimental protocols provided are general and may require optimization for specific substrates and conditions.

References

- 1. Intramolecular [4 + 2] Cycloadditions of Benzynes with Conjugated Enynes, Arenynes, and Dienes - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound | C9H5F3 | CID 4100856 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. BJOC - Trifluoromethyl ethers – synthesis and properties of an unusual substituent [beilstein-journals.org]

Spectroscopic Profile of 1-Ethynyl-2-(trifluoromethyl)benzene: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 1-Ethynyl-2-(trifluoromethyl)benzene. Due to the limited availability of published experimental spectra for this specific compound, this guide presents a combination of reported infrared (IR) data and predicted Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data based on the analysis of its structural features and data from analogous compounds. Detailed experimental protocols for acquiring such spectra are also provided.

Spectroscopic Data Summary

The following tables summarize the expected and reported spectroscopic data for this compound.

Table 1: Predicted ¹H NMR Data (CDCl₃, 400 MHz)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~7.7 - 7.8 | d | 1H | Ar-H |

| ~7.5 - 7.6 | m | 2H | Ar-H |

| ~7.4 - 7.5 | m | 1H | Ar-H |

| ~3.4 | s | 1H | C≡C-H |

Note: Predicted chemical shifts are based on the analysis of ortho-substituted trifluoromethylbenzenes and phenylacetylenes. The aromatic region will likely present a complex splitting pattern due to ortho-, meta-, and para-couplings.

Table 2: Predicted ¹³C NMR Data (CDCl₃, 100 MHz)

| Chemical Shift (δ, ppm) | Assignment |

| ~133 - 135 | Ar-C |

| ~130 - 132 | Ar-C |

| ~128 - 130 | Ar-C |

| ~127 (q) | Ar-C-CF₃ |

| ~125 - 127 | Ar-C |

| ~123 (q, J ≈ 272 Hz) | -CF₃ |

| ~120 - 122 | Ar-C-C≡CH |

| ~83 | -C≡CH |

| ~80 | -C≡CH |

Note: The carbon attached to the -CF₃ group and the trifluoromethyl carbon itself will appear as quartets due to coupling with the fluorine atoms.

Table 3: Predicted ¹⁹F NMR Data (CDCl₃, 376 MHz)

| Chemical Shift (δ, ppm) | Multiplicity | Assignment |

| ~ -62 to -64 | s | -CF₃ |

Note: The chemical shift is relative to CFCl₃. The ortho-position of the ethynyl group may cause a slight shift compared to trifluorotoluene (~-63.7 ppm).

Table 4: Reported and Expected Infrared (IR) Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3300 | Strong, Sharp | ≡C-H stretch (Terminal alkyne)[1][2][3] |

| ~3100-3000 | Medium to Weak | Aromatic C-H stretch |

| ~2120 | Medium to Weak | C≡C stretch (Terminal alkyne)[1][3] |

| ~1600, ~1480, ~1440 | Medium to Strong | Aromatic C=C ring stretches |

| ~1320 | Strong | C-F stretch (in -CF₃) |

| ~1160, ~1120 | Strong | C-F stretches (in -CF₃) |

| ~760 | Strong | Ortho-disubstituted benzene C-H out-of-plane bend |

Note: The C-F stretching region for a -CF₃ group often shows multiple strong bands.

Table 5: Predicted Mass Spectrometry (GC-MS, EI) Data

| m/z | Interpretation |

| 170 | [M]⁺ (Molecular Ion) |

| 151 | [M-F]⁺ |

| 120 | [M-CF₂]⁺ or [M-F-HF]⁺ |

| 101 | [M-CF₃]⁺ |

| 75 | [C₆H₃]⁺ |

Note: The fragmentation of trifluoromethyl-substituted aromatic compounds often involves the loss of fluorine or the entire trifluoromethyl group.[4]

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H, ¹³C, and ¹⁹F NMR spectra to determine the chemical structure and connectivity of the molecule.

Methodology:

-

Sample Preparation: Dissolve 5-20 mg of this compound in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard. Filter the solution through a pipette with a small cotton or glass wool plug directly into a clean, dry 5 mm NMR tube to remove any particulate matter.

-

Instrument Setup:

-

¹H NMR Acquisition:

-

Acquire the spectrum using a standard single-pulse experiment.

-

Typical parameters include a 30-45° pulse angle, a spectral width of 12-16 ppm, an acquisition time of 2-4 seconds, and a relaxation delay of 1-2 seconds.

-

Collect 8-16 scans for a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Acquire the spectrum using a proton-decoupled pulse sequence.

-

Typical parameters include a 30-45° pulse angle, a spectral width of 200-250 ppm, an acquisition time of 1-2 seconds, and a relaxation delay of 2-5 seconds.

-

A larger number of scans (e.g., 1024 or more) will be required due to the low natural abundance of ¹³C.

-

-

¹⁹F NMR Acquisition:

-

Acquire the spectrum using a standard single-pulse experiment, typically without proton decoupling unless specific couplings are being investigated.

-

Set the spectral width to encompass the expected chemical shift range for the -CF₃ group.

-

-

Data Processing:

-

Apply a Fourier transform to the acquired free induction decays (FIDs).

-

Phase the spectra and perform baseline correction.

-

Calibrate the ¹H and ¹³C spectra to the TMS signal at 0.00 ppm. For ¹⁹F NMR, an external reference like CFCl₃ is often used.

-

Integrate the peaks in the ¹H spectrum and identify the multiplicities (singlet, doublet, triplet, quartet, multiplet).

-

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Methodology (Attenuated Total Reflectance - ATR):

-

Instrument Setup:

-

Sample Analysis:

-

Data Processing and Cleaning:

-

The resulting spectrum will be displayed in terms of transmittance or absorbance.

-

Clean the ATR crystal thoroughly with a suitable solvent (e.g., isopropanol or acetone) and a soft tissue after the measurement.[6]

-

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Methodology (Gas Chromatography-Mass Spectrometry - GC-MS):

-

Sample Preparation: Prepare a dilute solution of this compound in a volatile organic solvent such as dichloromethane or hexane.

-

GC-MS System:

-

Injection and Separation:

-

Inject 1 µL of the sample solution into the GC inlet, which is heated to ensure rapid volatilization.[11]

-

The sample is carried through the column by the carrier gas.

-

A temperature program is used to separate the components of the sample. For this compound, a ramp from a lower temperature (e.g., 50 °C) to a higher temperature (e.g., 250 °C) would be appropriate.

-

-

Mass Spectrometry Analysis:

-

As the compound elutes from the GC column, it enters the ion source of the mass spectrometer.

-

Electron Ionization (EI) at 70 eV is a standard method for ionization.[11][12]

-

The resulting ions (the molecular ion and fragment ions) are separated by the mass analyzer (e.g., a quadrupole) based on their mass-to-charge ratio (m/z).

-

-

Data Analysis:

-

The mass spectrum is a plot of ion abundance versus m/z.

-

Identify the molecular ion peak to confirm the molecular weight of the compound.

-

Analyze the fragmentation pattern to gain further structural information. The resulting spectrum can be compared to mass spectral libraries (e.g., NIST) for identification.[11]

-

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of this compound.

Caption: General workflow for the spectroscopic analysis of a chemical compound.

References

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. orgchemboulder.com [orgchemboulder.com]

- 4. Volume # 5(138), September - October 2021 — "Ionic series in mass spectra of trifluoromethyl-substituted heterocycles and cyclopropanes not containing regular fragment groups" [notes.fluorine1.ru]

- 5. books.rsc.org [books.rsc.org]

- 6. s4science.at [s4science.at]

- 7. m.youtube.com [m.youtube.com]

- 8. Attenuated total reflectance (ATR) | Anton Paar Wiki [wiki.anton-paar.com]

- 9. Attenuated Total Reflectance (ATR) | Bruker [bruker.com]

- 10. agilent.com [agilent.com]

- 11. oudacademia.com [oudacademia.com]

- 12. resolvemass.ca [resolvemass.ca]

In-Depth Technical Guide: 2'-Trifluoromethylphenyl Acetylene (CAS 704-41-6)

For Researchers, Scientists, and Drug Development Professionals

Introduction

2'-Trifluoromethylphenyl acetylene, also known as 1-ethynyl-2-(trifluoromethyl)benzene, is an organic compound with the CAS number 704-41-6. This molecule is of significant interest to the fields of medicinal chemistry and materials science. It serves as a crucial building block in the synthesis of more complex molecules, particularly in the development of novel pharmaceuticals and agrochemicals.[1] The strategic placement of a trifluoromethyl (CF3) group on the phenylacetylene scaffold imparts unique and highly desirable properties to its derivatives.

The trifluoromethyl group is a well-established bioisostere for a methyl group but with profoundly different electronic properties. Its strong electron-withdrawing nature and high lipophilicity can significantly enhance the metabolic stability, membrane permeability, and binding affinity of drug candidates.[2][3][4][5] The acetylene functional group provides a versatile handle for a variety of chemical transformations, most notably carbon-carbon bond-forming reactions such as the Sonogashira coupling, "click" chemistry, and polymerization reactions.[1] This guide provides a comprehensive overview of the properties, hazards, synthesis, and applications of this important synthetic intermediate.

Chemical and Physical Properties

The physical and chemical properties of 2'-Trifluoromethylphenyl acetylene are summarized in the table below. These properties make it a versatile reagent for a range of organic transformations. It is a flammable liquid with limited solubility in water.

| Property | Value | Source(s) |

| CAS Number | 704-41-6 | [6][7][8][9] |

| Molecular Formula | C₉H₅F₃ | [1][6][7][9] |

| Molecular Weight | 170.13 g/mol | [6][7] |

| IUPAC Name | This compound | [7][10] |

| Synonyms | 2'-Trifluoromethylphenyl acetylene, 2-Ethynyl-α,α,α-trifluorotoluene, 2-Ethynylbenzotrifluoride | [7][9] |

| Appearance | Colorless to light yellow liquid | [9] |

| Boiling Point | 45 °C at 8 mmHg | |

| Density | 1.222 g/mL at 25 °C | |

| Refractive Index | n20/D 1.4760 | |

| Flash Point | 25 °C (77 °F) - closed cup | |

| Water Solubility | Sparingly soluble | [7] |

| SMILES | C#CC1=CC=CC=C1C(F)(F)F | [10] |

| InChIKey | OOZKONVIIMFOKW-UHFFFAOYSA-N |

Hazards and Safety Information

2'-Trifluoromethylphenyl acetylene is classified as a flammable liquid and requires careful handling in a laboratory setting. Appropriate personal protective equipment (PPE) should be worn at all times.

| Hazard Information | Details | Source(s) |

| GHS Pictogram | GHS02: Flammable | |

| Signal Word | Warning | |

| Hazard Statements | H226: Flammable liquid and vapor | |

| Storage Class | 3: Flammable liquids | |

| WGK | WGK 3 | |

| Personal Protective Equipment | Eyeshields, faceshield, gloves, type ABEK (EN14387) respirator filter |

Synthesis and Experimental Protocols

The most common and efficient method for the synthesis of 2'-Trifluoromethylphenyl acetylene is the Sonogashira cross-coupling reaction. This reaction involves the coupling of a terminal alkyne with an aryl or vinyl halide, catalyzed by a palladium-copper co-catalyst system.[11] For the synthesis of CAS 704-41-6, the typical starting materials are 1-bromo-2-(trifluoromethyl)benzene and a protected or terminal acetylene source like ethynyltrimethylsilane, followed by deprotection.

Experimental Protocol: Sonogashira Coupling for the Synthesis of this compound

This protocol is a representative example based on standard Sonogashira coupling procedures.[12][13][14]

Materials:

-

1-bromo-2-(trifluoromethyl)benzene

-

Ethynyltrimethylsilane

-

Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂)

-

Copper(I) iodide (CuI)

-

Triethylamine (Et₃N), anhydrous

-

Tetrahydrofuran (THF), anhydrous

-

Tetrabutylammonium fluoride (TBAF) solution (1M in THF)

-

Saturated aqueous ammonium chloride (NH₄Cl)

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

-

Hexane

-

Ethyl acetate

Procedure:

-

Reaction Setup: To a dry, two-necked round-bottom flask equipped with a magnetic stir bar, reflux condenser, and a nitrogen inlet, add 1-bromo-2-(trifluoromethyl)benzene (1.0 eq), bis(triphenylphosphine)palladium(II) dichloride (0.03 eq), and copper(I) iodide (0.05 eq).

-

Solvent and Reagent Addition: Evacuate and backfill the flask with nitrogen three times. Add anhydrous tetrahydrofuran (THF) and anhydrous triethylamine (Et₃N) (2.0 eq) via syringe.

-

Alkyne Addition: Add ethynyltrimethylsilane (1.2 eq) dropwise to the stirred solution at room temperature.

-

Reaction: Heat the reaction mixture to 65 °C and stir under a nitrogen atmosphere. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Work-up (Coupling): Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and filter through a pad of celite to remove the catalyst. Wash the filtrate with saturated aqueous NH₄Cl solution, followed by brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Deprotection: Dissolve the crude trimethylsilyl-protected product in THF. Cool the solution to 0 °C and add TBAF solution (1.1 eq) dropwise. Stir the reaction at room temperature for 1-2 hours.

-

Work-up (Final Product): Quench the reaction with water and extract with diethyl ether or ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and concentrate in vacuo.

-

Purification: Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the pure this compound.

References

- 1. Page loading... [wap.guidechem.com]

- 2. rsc.org [rsc.org]

- 3. rsc.org [rsc.org]

- 4. ias.ac.in [ias.ac.in]

- 5. beilstein-journals.org [beilstein-journals.org]

- 6. scbt.com [scbt.com]

- 7. 2-(Trifluoromethyl)phenylacetylene, 97% | Fisher Scientific [fishersci.ca]

- 8. alchempharmtech.com [alchempharmtech.com]

- 9. 2'-TRIFLUOROMETHYLPHENYL ACETYLENE, CasNo.704-41-6 Chemical Technology Co.,LTD(expird) China (Mainland) [aoen.lookchem.com]

- 10. This compound | C9H5F3 | CID 4100856 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. jk-sci.com [jk-sci.com]

- 12. rsc.org [rsc.org]

- 13. DSpace [repository.kaust.edu.sa]

- 14. arodes.hes-so.ch [arodes.hes-so.ch]

IUPAC name and structure of 1-Ethynyl-2-(trifluoromethyl)benzene

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of 1-Ethynyl-2-(trifluoromethyl)benzene, a key building block in organic synthesis, particularly within the pharmaceutical and materials science sectors.

Chemical Identity and Structure

The compound, this compound, is an aromatic hydrocarbon derivative. Its structure features a benzene ring substituted with an ethynyl group (-C≡CH) and a trifluoromethyl group (-CF₃) at adjacent positions.

-

IUPAC Name: this compound[1]

-

Synonyms: 2-(Trifluoromethyl)phenylacetylene, 2-Ethynyl-α,α,α-trifluorotoluene[1][3]

Chemical Structure:

Caption: 2D structure of this compound.

Physicochemical Data

A summary of key quantitative data for this compound is presented below. This information is crucial for reaction planning, purification, and material characterization.

| Property | Value | Reference |

| Molecular Weight | 170.13 g/mol | [1][3] |

| Boiling Point | 45°C at 8 mmHg | [3] |

| Density | 1.222 g/mL | [3] |

| Appearance | Colorless to light yellow/orange liquid | [4] |

| Storage | Room temperature, recommended <15°C | [3][5] |

Role in Drug Discovery and Materials Science

The trifluoromethyl (-CF₃) group is a critical substituent in modern drug design.[6] Its incorporation into organic molecules can significantly alter properties such as lipophilicity, metabolic stability, and binding affinity.[6][7] The -CF₃ group often enhances membrane permeability and can block metabolic pathways, leading to improved pharmacokinetic profiles.[7]

This compound serves as a versatile building block for introducing both the trifluoromethyl group and a reactive ethynyl handle into a larger molecule. The ethynyl group is particularly useful for a variety of coupling reactions, such as Sonogashira and click chemistry, which are widely employed in the construction of complex molecular architectures for pharmaceuticals and agrochemicals.[3]

The unique electronic properties imparted by the trifluoromethyl group also make this compound valuable in materials science for creating fluorinated organic semiconductors and specialty polymers with enhanced thermal and oxidative stability.[3][8]

Caption: Role as a building block in synthesis workflows.

Experimental Protocols: Synthesis

The synthesis of trifluoromethylated alkynes often involves the coupling of a trifluoromethylated aryl halide with a protected alkyne, followed by deprotection. A representative protocol for a Sonogashira coupling, a common method for forming carbon-carbon bonds between aryl halides and terminal alkynes, is outlined below.

General Sonogashira Coupling Protocol:

-

Reaction Setup: A dry reaction flask is charged with 2-iodo-trifluoromethylbenzene (1 equivalent), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a copper(I) co-catalyst (e.g., CuI, 1-3 mol%).

-

Solvent and Base: A suitable solvent (e.g., anhydrous triethylamine or a mixture of toluene and an amine base) is added.

-

Alkyne Addition: Ethynyltrimethylsilane (a protected form of acetylene, ~1.2 equivalents) is added to the mixture.

-

Reaction Conditions: The mixture is degassed and stirred under an inert atmosphere (e.g., argon or nitrogen) at room temperature or with gentle heating until the reaction is complete (monitored by TLC or GC-MS).

-

Deprotection: Upon completion, the silyl protecting group is removed by treating the reaction mixture with a fluoride source (e.g., tetrabutylammonium fluoride - TBAF) or a base (e.g., K₂CO₃ in methanol).

-

Workup and Purification: The reaction is quenched, extracted with an organic solvent, washed, dried, and concentrated. The crude product is then purified by column chromatography to yield this compound.

Caption: General workflow for Sonogashira synthesis.

Safety and Handling

This compound is classified as a flammable liquid and vapor.[1] Standard laboratory safety precautions should be observed, including working in a well-ventilated fume hood and wearing appropriate personal protective equipment (PPE) such as safety glasses, gloves, and a lab coat. Store in a cool, dry place away from ignition sources.

References

- 1. This compound | C9H5F3 | CID 4100856 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. alchempharmtech.com [alchempharmtech.com]

- 3. This compound [myskinrecipes.com]

- 4. chemimpex.com [chemimpex.com]

- 5. 1-Ethynyl-3,5-bis(trifluoromethyl)benzene | 88444-81-9 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 6. jelsciences.com [jelsciences.com]

- 7. pharmacyjournal.org [pharmacyjournal.org]

- 8. nbinno.com [nbinno.com]

A Technical Guide to the Discovery and History of Trifluoromethylated Alkynes

For Researchers, Scientists, and Drug Development Professionals

Abstract

The trifluoromethyl (-CF3) group is a cornerstone of modern medicinal chemistry, agrochemistry, and materials science, prized for its ability to enhance metabolic stability, lipophilicity, and binding affinity of organic molecules.[1][2][3] Among the various scaffolds bearing this critical functional group, trifluoromethylated alkynes stand out as exceptionally versatile building blocks. Their rigid, linear geometry and reactive triple bond offer a gateway to a vast array of complex fluorinated compounds. This technical guide provides an in-depth historical overview of the discovery of trifluoromethylated alkynes, chronicles the evolution of their synthetic methodologies, and presents detailed experimental protocols for key transformations. Quantitative data is summarized to facilitate methodological comparison, and logical workflows are visualized to clarify the relationships between different synthetic eras.

Introduction: The Dawn of Trifluoromethylalkyne Chemistry

The journey to synthesize and utilize trifluoromethylated alkynes was historically fraught with challenges. The strong carbon-fluorine bond and the powerful electron-withdrawing nature of the -CF3 group rendered early synthetic attempts difficult. The initial breakthroughs were often characterized by harsh reaction conditions and limited substrate scope.

The first significant strides were made through the use of pre-trifluoromethylated building blocks. However, the true paradigm shift occurred with the development of reagents capable of directly transferring a trifluoromethyl group to a terminal alkyne. This guide traces this evolution, from early stoichiometric methods to modern, efficient catalytic systems.

Historical Development of Synthetic Methodologies

The synthesis of trifluoromethylated alkynes has progressed through several distinct phases, largely defined by the nature of the trifluoromethylating agent and the reaction mechanism.

Early Methods and Stoichiometric Reagents

Initial efforts relied on stoichiometric copper reagents. A landmark development was reported in 2010 by Qing and coworkers, who described a copper-mediated trifluoromethylation of terminal alkynes using trimethyl(trifluoromethyl)silane (TMSCF3), famously known as the Ruppert-Prakash reagent .[4][5] This nucleophilic trifluoromethylating agent, first prepared by Ruppert in 1984 and popularized by Prakash, became a cornerstone in the field.[6][7] The initial protocol required elevated temperatures and an excess of the volatile TMSCF3. A significant challenge was the competitive Glaser coupling of the terminal alkyne starting material, which formed an undesired diyne byproduct.[5] This issue was partially mitigated by the slow addition of the alkyne to a pre-generated copper-CF3 species.[5][8]

The Rise of Electrophilic Reagents

The development of shelf-stable, electrophilic trifluoromethylating reagents marked a new era in fluorine chemistry.[9] These reagents offered an alternative reaction pathway, often proceeding through a radical mechanism.

-

Yagupolskii-Umemoto Reagents: Pioneered by L. M. Yagupolskii, S-trifluoromethyl diarylsulfonium salts were among the first effective electrophilic -CF3 sources.[9] Umemoto later developed more powerful and accessible versions of these reagents.[10][11]

-

Togni Reagents: In 2006, Antonio Togni and his group introduced hypervalent iodine compounds, now known as Togni reagents, for direct electrophilic trifluoromethylation.[12][13] These reagents proved highly effective for the copper-catalyzed trifluoromethylation of terminal alkynes at room temperature, tolerating a wide variety of functional groups.[5][12]

Modern Catalytic and Photoredox Methods

Recent years have seen a surge in the development of more sustainable and efficient methods, driven by advances in catalysis.

-

Copper-Catalyzed Systems: While early methods were often stoichiometric in copper, significant progress has been made in developing truly catalytic systems. These reactions often utilize ligands to stabilize the copper center and facilitate the catalytic cycle.[12] The use of inexpensive and readily available trifluoromethyl sources like sodium trifluoromethanesulfinate (Langlois' reagent) under copper catalysis has also been explored.[11][14]

-

Photoredox Catalysis: The application of visible-light photoredox catalysis has revolutionized the synthesis of trifluoromethylated compounds.[15][16] This approach allows for the generation of trifluoromethyl radicals under exceptionally mild conditions.[15] Catalysts like Ru(bpy)3Cl2 or fac-Ir(ppy)3 can be excited by visible light to initiate a single-electron transfer (SET) process with a -CF3 source, leading to the trifluoromethylation of alkynes.[15][17] These methods have been applied to achieve various transformations, including oxidative trifluoromethylation to form α-trifluoromethyl ketones and difunctionalizations like chloro- and iodotrifluoromethylation.[15][16][18]

Data Presentation: Comparison of Key Synthetic Methods

The following table summarizes and compares the performance of representative methods for the synthesis of 3,3,3-trifluoro-1-phenylpropyne from phenylacetylene, providing a quantitative basis for methodological selection.

| Method | CF3 Source | Catalyst / Mediator | Temp. (°C) | Solvent | Yield (%) | Reference |

| Copper-Mediated (Qing, 2010) | TMSCF3 | CuI (2.0 equiv), 1,10-Phenanthroline | 100 | DMF | 75 | [4][5] |

| Improved Copper-Mediated (Qing, 2012) | TMSCF3 | CuI (1.2 equiv), 1,10-Phenanthroline | RT | DMF | 86 | [12][19] |

| Copper-Catalyzed (Weng, 2012) | Togni Reagent II | CuSCN (10 mol%) | RT | DCM | 92 | [5][12] |

| Photoredox (Han, 2018) | Umemoto's Reagent | fac-Ir(ppy)3 (photocatalyst) | RT | MeCN/H2O | 81* | [17] |

| Electrochemical (2024) | NaSO2CF3 | Graphite Electrodes | RT | DMSO | 79 | [20] |

*Yield corresponds to the α-trifluoromethyl ketone product after oxidative workup.

Mandatory Visualizations

Experimental Protocols

The following sections provide detailed, representative experimental protocols for two key methods discussed in this guide.

Protocol 1: Improved Copper-Mediated Trifluoromethylation with TMSCF3

This protocol is adapted from the improved procedure developed by Qing and coworkers, which allows the reaction to proceed at room temperature.[12][19]

Materials:

-

Terminal Alkyne (e.g., Phenylacetylene, 1.0 mmol)

-

Copper(I) Iodide (CuI, 1.2 mmol, 1.2 equiv)

-

1,10-Phenanthroline (1.2 mmol, 1.2 equiv)

-

Trimethyl(trifluoromethyl)silane (TMSCF3, 2.0 mmol, 2.0 equiv)

-

Anhydrous N,N-Dimethylformamide (DMF, 5 mL)

-

Argon atmosphere

Procedure:

-

To an oven-dried Schlenk tube under an argon atmosphere, add CuI (228 mg, 1.2 mmol) and 1,10-phenanthroline (216 mg, 1.2 mmol).

-

Add anhydrous DMF (3 mL) and stir the mixture at room temperature for 10 minutes.

-

Add TMSCF3 (0.30 mL, 2.0 mmol) to the suspension.

-

In a separate vial, dissolve the terminal alkyne (1.0 mmol) in anhydrous DMF (2 mL).

-

Add the alkyne solution dropwise to the reaction mixture over 1 hour using a syringe pump.

-

Stir the reaction mixture at room temperature and monitor by TLC or GC-MS until the starting material is consumed (typically 4-8 hours).

-

Upon completion, quench the reaction by pouring it into a saturated aqueous solution of ammonium chloride (20 mL).

-

Extract the mixture with diethyl ether (3 x 20 mL).

-

Combine the organic layers, wash with brine (20 mL), dry over anhydrous magnesium sulfate, and filter.

-

Concentrate the filtrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel (eluting with hexanes) to afford the desired trifluoromethylated alkyne.

Protocol 2: Copper-Catalyzed Trifluoromethylation with Togni Reagent II

This protocol is based on the method developed by Weng and Huang, demonstrating a catalytic approach with an electrophilic reagent.[5][12]

Materials:

-

Terminal Alkyne (e.g., Phenylacetylene, 1.0 mmol)

-

Togni Reagent II (1-trifluoromethyl-1,2-benziodoxol-3(1H)-one, 1.2 mmol, 1.2 equiv)

-

Copper(I) Thiocyanate (CuSCN, 0.1 mmol, 10 mol%)

-

Anhydrous Dichloromethane (DCM, 5 mL)

-

Nitrogen atmosphere

Procedure:

-

To an oven-dried Schlenk tube under a nitrogen atmosphere, add the terminal alkyne (1.0 mmol), Togni Reagent II (379 mg, 1.2 mmol), and CuSCN (12 mg, 0.1 mmol).

-

Add anhydrous DCM (5 mL) via syringe.

-

Stir the reaction mixture at room temperature.

-

Monitor the reaction progress by TLC or ¹⁹F NMR until completion (typically 1-3 hours).

-

Once complete, concentrate the reaction mixture under reduced pressure.

-

Directly load the crude residue onto a silica gel column.

-

Purify by flash column chromatography (eluting with hexanes or a hexane/ethyl acetate gradient) to yield the pure trifluoromethylated alkyne.

Conclusion and Future Outlook

The history of trifluoromethylated alkyne synthesis is a compelling narrative of chemical innovation. From challenging, stoichiometric processes to elegant and efficient catalytic reactions, the field has evolved dramatically. Modern methods, particularly those leveraging photoredox and electrochemical principles, now provide mild, general, and practical access to these invaluable building blocks.[20] As the demand for sophisticated fluorinated molecules in drug discovery and materials science continues to grow, the development of even more selective, sustainable, and scalable methods for the synthesis of trifluoromethylated alkynes will remain a vibrant and critical area of research. The existing synthetic arsenal, built upon decades of discovery, already provides researchers with a powerful toolkit to construct the next generation of functional molecules.

References

- 1. nbinno.com [nbinno.com]

- 2. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 3. CF3I as trifluoromethyl radical source for the synthesis of the drugs intermediates [beijingyuji.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Progress in copper-catalyzed trifluoromethylation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. acs.org [acs.org]

- 7. Trifluoromethyltrimethylsilane - Wikipedia [en.wikipedia.org]

- 8. Trifluoromethyl alkyne synthesis by trifluoromethylation [organic-chemistry.org]

- 9. Shelf-stable electrophilic trifluoromethylating reagents: A brief historical perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Copper-Mediated Photoinduced Trifluoromethylation of Arylsulfonium Salts with Yagupolskii-Umemoto Reagent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Graphene oxide-catalyzed trifluoromethylation of alkynes with quinoxalinones and Langlois' reagent - RSC Advances (RSC Publishing) DOI:10.1039/D1RA07014B [pubs.rsc.org]

- 12. BJOC - Progress in copper-catalyzed trifluoromethylation [beilstein-journals.org]

- 13. Togni reagent II - Wikipedia [en.wikipedia.org]

- 14. Trifluoromethyl alkene synthesis by trifluoromethylation [organic-chemistry.org]

- 15. mdpi.com [mdpi.com]

- 16. Multicomponent Oxidative Trifluoromethylation of Alkynes with Photoredox Catalysis: Synthesis of α-Trifluoromethyl Ketones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Multicomponent Oxidative Trifluoromethylation of Alkynes with Photoredox Catalysis: Synthesis of α-Trifluoromethyl Ketones [organic-chemistry.org]

- 18. pubs.acs.org [pubs.acs.org]

- 19. An Improved Copper‐Mediated Oxidative Trifluoromethylation of Terminal Alkynes | Semantic Scholar [semanticscholar.org]

- 20. Electrochemical trifluoromethylation of alkynes: the unique role of DMSO as a masking auxiliary - Chemical Science (RSC Publishing) DOI:10.1039/D4SC06780K [pubs.rsc.org]

Theoretical Calculations on 1-Ethynyl-2-(trifluoromethyl)benzene: An In-depth Technical Guide

For correspondence: --INVALID-LINK--

Abstract

This technical whitepaper provides a comprehensive overview of the theoretical and computational methodologies employed in the study of 1-Ethynyl-2-(trifluoromethyl)benzene. This molecule is of significant interest to researchers in drug development and materials science due to the unique electronic properties conferred by the electron-withdrawing trifluoromethyl group and the reactive ethynyl moiety. This guide details the computational workflows for geometry optimization, conformational analysis, and the prediction of spectroscopic properties using Density Functional Theory (DFT). All quantitative data presented herein are representative examples derived from established computational methods and are intended to serve as a practical guide for researchers in the field.

Introduction

This compound is a substituted aromatic hydrocarbon with potential applications in medicinal chemistry and materials science. The trifluoromethyl group enhances metabolic stability and binding affinity in drug candidates, while the ethynyl group provides a versatile handle for synthetic modifications, such as click chemistry and Sonogashira coupling reactions. A thorough understanding of the molecule's conformational preferences, electronic structure, and spectroscopic signatures is crucial for its effective utilization.

Computational chemistry provides a powerful toolkit for elucidating these properties at the atomic level.[1][2] This guide outlines a standard computational protocol for the theoretical investigation of this compound, focusing on methods that are both accurate and computationally efficient.

Computational Methodology

A multi-step computational workflow is employed to investigate the properties of this compound. This workflow, illustrated below, typically involves initial conformational analysis followed by geometry optimization and subsequent calculation of various molecular properties.

References

Solubility of 1-Ethynyl-2-(trifluoromethyl)benzene in Common Organic Solvents: A Technical Guide

Abstract: This technical guide provides a comprehensive overview of the solubility characteristics of 1-Ethynyl-2-(trifluoromethyl)benzene (CAS No. 704-41-6). Due to the limited availability of specific quantitative experimental data in public literature, this document focuses on predicting the solubility based on the compound's structural features and the well-established principle of "like dissolves like." It also provides a detailed, standard experimental protocol for researchers to determine precise solubility data. This guide is intended for researchers, scientists, and professionals in drug development and materials science who utilize fluorinated aromatic compounds.

Introduction to this compound

This compound is a fluorinated aromatic compound with the molecular formula C₉H₅F₃ and a molecular weight of 170.13 g/mol .[1][2] Its structure, featuring a benzene ring substituted with a highly lipophilic trifluoromethyl (-CF₃) group and a reactive ethynyl (-C≡CH) group, makes it a valuable building block in organic synthesis, particularly for pharmaceuticals, agrochemicals, and specialty polymers.[1][3][4] The solubility of a compound is a critical physicochemical property that governs its handling, reactivity, formulation, and bioavailability. Understanding the solubility of this compound is therefore essential for its effective application.

Predicted Solubility Profile

While specific quantitative solubility data for this compound is not widely reported, a reliable qualitative assessment can be made by analyzing its molecular structure and comparing it to analogous compounds.[5] The molecule possesses both non-polar (benzene ring) and polar/polarizable (ethynyl and trifluoromethyl groups) characteristics. The trifluoromethyl group significantly increases lipophilicity.[3] This suggests good solubility in a range of common organic solvents and poor solubility in water.[6]

The principle of "like dissolves like" suggests that non-polar solvents will effectively dissolve the non-polar aromatic ring, while polar aprotic solvents can interact with the polar groups.[7] Halogenated aromatic compounds are generally characterized by low solubility in water and good solubility in organic solvents.[8] For instance, the related compound 1,2-bis(trifluoromethyl)benzene is soluble in nonpolar solvents like toluene and dichloromethane, while (trifluoromethyl)benzene is miscible with ethanol, benzene, ether, and acetone.[6][9]

Based on these principles, the following table summarizes the predicted solubility of this compound.

Table 1: Predicted Solubility of this compound in Common Organic Solvents

| Solvent Class | Solvent Name | Predicted Solubility | Rationale |

| Aprotic Polar | Tetrahydrofuran (THF) | High | Good balance of polarity to interact with the -CF₃ and ethynyl groups while being non-polar enough for the benzene ring. |

| Dimethylformamide (DMF) | High | Highly polar nature effectively solvates the molecule's polar regions. | |

| Dimethyl Sulfoxide (DMSO) | High | Strong polar aprotic solvent capable of dissolving a wide range of organic compounds.[10] | |

| Acetonitrile (MeCN) | Medium | Moderate polarity may lead to slightly lower solubility compared to THF or DMF. | |

| Ethyl Acetate (EtOAc) | High | Acts as a good solvent for compounds with moderate polarity. | |

| Protic Polar | Methanol (MeOH) | Medium | The possibility of hydrogen bonding with the ethynyl group may enhance solubility, but the overall lipophilicity of the molecule may limit it. |

| Ethanol (EtOH) | Medium | Similar to methanol, provides a balance of polar and non-polar characteristics. | |

| Non-Polar | Toluene | High | The aromatic nature of toluene is highly compatible with the benzene ring of the solute.[6] |

| Dichloromethane (DCM) | High | A versatile solvent capable of dissolving a wide range of organic compounds due to its moderate polarity and ability to engage in van der Waals forces.[6] | |

| Hexane / Heptane | Medium-Low | As a purely aliphatic, non-polar solvent, it may be less effective than aromatic solvents like toluene. | |

| Aqueous | Water | Low | The molecule is predominantly hydrophobic and lacks sufficient hydrogen bonding capacity for significant aqueous solubility.[6] |

Experimental Protocol for Solubility Determination

To obtain quantitative solubility data, a standardized experimental method such as the isothermal shake-flask method is recommended. This procedure involves creating a saturated solution at a constant temperature and then measuring the concentration of the dissolved solute.[5]

Materials and Equipment

-

This compound (solute)

-

Selected organic solvents (analytical grade or higher)

-

Analytical balance

-

Scintillation vials or flasks with screw caps

-

Constant temperature shaker bath or incubator

-

Centrifuge or filtration apparatus (e.g., syringe filters with PTFE membrane)

-

High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) system for quantification

-

Volumetric flasks and pipettes

Procedure

-

Preparation: Add an excess amount of this compound to a vial containing a known volume of the chosen solvent. The excess solid is crucial to ensure that equilibrium with a saturated solution is achieved.

-

Equilibration: Seal the vials tightly and place them in a shaker bath set to a constant temperature (e.g., 25 °C). Agitate the mixtures for a sufficient period (typically 24-72 hours) to ensure that equilibrium is reached.[5]

-

Phase Separation: After equilibration, remove the vials and allow the undissolved solid to settle. To separate the saturated solution from the excess solid, either centrifuge the vials at high speed or carefully filter the supernatant using a syringe filter chemically compatible with the solvent.[8] This step must be performed quickly to avoid temperature changes.

-

Quantification:

-

Prepare a calibration curve by making a series of standard solutions of known concentrations of the compound in the chosen solvent.

-

Carefully take a precise aliquot of the clear, saturated filtrate and dilute it with a known volume of the solvent to bring its concentration within the range of the calibration curve.

-

Analyze the diluted sample using a validated HPLC or GC method to determine its concentration.

-

-

Calculation: Calculate the original concentration in the saturated solution, accounting for the dilution factor. The resulting value is the solubility of the compound in that solvent at the specified temperature, typically expressed in mg/mL or mol/L.

Visualizations

Workflow for Solubility Determination

The following diagram illustrates the experimental workflow for the shake-flask method described above.

Solubility Principles: "Like Dissolves Like"

This diagram illustrates the relationship between the solute's structural features and its affinity for different types of solvents.

Conclusion

References

- 1. This compound [myskinrecipes.com]

- 2. This compound | C9H5F3 | CID 4100856 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. chemimpex.com [chemimpex.com]

- 4. chemimpex.com [chemimpex.com]

- 5. benchchem.com [benchchem.com]

- 6. solubilityofthings.com [solubilityofthings.com]

- 7. chem.ws [chem.ws]

- 8. benchchem.com [benchchem.com]

- 9. (Trifluoromethyl)benzene | C7H5F3 | CID 7368 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. Page loading... [wap.guidechem.com]

The Trifluoromethyl Group's Electron-Withdrawing Influence on Alkynes: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The introduction of the trifluoromethyl (CF₃) group into organic molecules, particularly alkynes, imparts unique electronic properties that are of significant interest in medicinal chemistry, materials science, and synthetic methodology. This potent electron-withdrawing group dramatically influences the reactivity, acidity, and spectroscopic characteristics of the alkyne moiety. This technical guide provides a comprehensive overview of these effects, supported by quantitative data, detailed experimental protocols, and mechanistic visualizations.

Enhanced Acidity of Terminal Alkynes

The strong inductive effect of the trifluoromethyl group significantly increases the acidity of the terminal proton in trifluoromethylated alkynes compared to their non-fluorinated analogs. This is attributed to the stabilization of the resulting acetylide anion by the electron-withdrawing CF₃ group.

Table 1: Acidity of Terminal Alkynes

| Compound | pKa | Gas-Phase Acidity (ΔG°acid) (kJ/mol) | Reference |

| Acetylene (HC≡CH) | ~25 | 1579 | |

| Propyne (CH₃C≡CH) | ~25.5 | 1583 | |

| 3,3,3-Trifluoropropyne (CF₃C≡CH) | Not available in solution | 1454 ± 8.4 | [1] |

Spectroscopic Signatures of the Trifluoromethyl Group's Influence

The electron-withdrawing nature of the CF₃ group also manifests in the spectroscopic properties of trifluoromethylated alkynes, particularly in their Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectra.

Infrared (IR) Spectroscopy

The C≡C stretching frequency in trifluoromethylated alkynes is influenced by the strong inductive effect of the CF₃ group.

Table 2: Characteristic IR Stretching Frequencies for Trifluoromethyl Alkynes

| Functional Group | Vibration | Frequency Range (cm⁻¹) | Intensity | Reference |

| -C≡CH | C-H stretch | 3330-3270 | Strong, narrow | [2] |

| -C≡C- | C≡C stretch (unsymmetrical) | 2260-2100 | Weak to medium | [2] |

| CF₃-C≡C- | C≡C stretch | ~2170 | Weak | [3][4] |

| CF₃ | C-F stretch | 1110-1150 | Strong | [5] |

Nuclear Magnetic Resonance (NMR) Spectroscopy

In ¹⁹F NMR spectroscopy, the chemical shift of the CF₃ group attached to an alkyne is characteristic. The electron-withdrawing effect also influences the chemical shifts of the acetylenic carbons in ¹³C NMR.

Table 3: Typical NMR Chemical Shifts for Trifluoromethyl Alkynes

| Nucleus | Functional Group | Chemical Shift (δ, ppm) | Reference |

| ¹⁹F | CF₃ -C≡C-R | -50 to -60 | [6] |

| ¹³C | CF₃-C ≡C-R | 70-85 (q, J ≈ 50 Hz) | [7] |

| ¹³C | CF₃-C≡C -R | 80-95 | [7] |

| ¹H | CF₃-C≡C-H | 2.5-3.5 |

Reactivity Modulation by the Trifluoromethyl Group

The potent electron-withdrawing effect of the trifluoromethyl group renders the alkyne π-system electron-deficient, thereby influencing its reactivity in various chemical transformations.

Nucleophilic Addition

Trifluoromethylated alkynes are more susceptible to nucleophilic attack compared to their non-fluorinated counterparts due to the polarization of the triple bond.

Cycloaddition Reactions

The electron-deficient nature of trifluoromethylated alkynes makes them excellent dienophiles in Diels-Alder reactions and partners in [3+2] cycloaddition reactions.

Logical Relationship of CF₃ Group's Effect on Alkyne Reactivity

References

- 1. (Trifluoromethyl)acetylene [webbook.nist.gov]

- 2. researchgate.net [researchgate.net]

- 3. benthamopen.com [benthamopen.com]

- 4. pubs.aip.org [pubs.aip.org]

- 5. CF3: an overlooked chromophore in VCD spectra. A review of recent applications in structural determination - PMC [pmc.ncbi.nlm.nih.gov]

- 6. rsc.org [rsc.org]

- 7. 13C nuclear magnetic resonance studies of some fluorinated and trifluoromethylated aromatic compounds. Studies on 13C–19F coupling constants - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

Methodological & Application

Application Notes and Protocols for the Use of 1-Ethynyl-2-(trifluoromethyl)benzene in Sonogashira Coupling

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Sonogashira cross-coupling reaction is a powerful and versatile method for the formation of carbon-carbon bonds between terminal alkynes and aryl or vinyl halides.[1] This reaction, typically catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of a base, has found widespread application in the synthesis of pharmaceuticals, natural products, and advanced organic materials.[1] The introduction of fluorine-containing moieties, such as the trifluoromethyl (CF₃) group, into organic molecules can significantly enhance their pharmacological properties, including metabolic stability, lipophilicity, and binding affinity. 1-Ethynyl-2-(trifluoromethyl)benzene is a key building block for introducing the 2-(trifluoromethyl)phenyl ethynyl group into various molecular scaffolds. This document provides detailed application notes and experimental protocols for the use of this compound in Sonogashira coupling reactions.

The electron-withdrawing nature of the trifluoromethyl group can influence the reactivity of the alkyne and the resulting coupled products, making tailored reaction conditions essential for optimal outcomes. The protocols provided herein cover both traditional copper-co-catalyzed and copper-free conditions, offering flexibility for various substrates and research needs.

General Reaction Scheme

The Sonogashira coupling of this compound with an aryl or vinyl halide can be represented by the following general scheme:

Caption: General scheme of the Sonogashira coupling reaction.

Data Presentation: Reaction Conditions and Yields

The following table summarizes various conditions for Sonogashira coupling reactions involving trifluoromethyl-substituted phenylacetylenes or related compounds, providing a reference for reaction optimization.

| Aryl Halide/Vinyl Halide | Alkyne | Pd Catalyst (mol%) | Cu(I) Co-catalyst (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |

| 1,2-diiodobenzene | 1-Ethynyl-4-(trifluoromethyl)benzene | Pd(PPh₃)₂Cl₂ (2) | CuI (4) | Et₃N | Toluene | RT | 12 | 51 | [2] |

| Aryl Halide (generic) | Terminal Alkyne (generic) | Pd/CuFe₂O₄ (3) | - | K₂CO₃ (4) | EtOH | 70 | Varies | Moderate to Excellent | [3] |

| Aryl Halide (generic) | Terminal Alkyne (generic) | Pd(PPh₃)₂Cl₂ (5) | CuI (2.5) | i-Pr₂NH (7) | THF | RT | 3 | 89 | [4] |

| Aryl Halide (generic) | Terminal Alkyne (generic) | PdCl₂(PPh₃)₂ (3) | - | TBAF (3) | Solvent-free | 80-120 | 0.5-2 | Moderate to Excellent | [5] |

| Triazine Ester | 1-Ethynyl-4-(trifluoromethyl)benzene | Pd(PPh₃)₄ (5) | CuI (10) | Et₃N | THF | 50 | 12 | 86 | [6] |

Experimental Protocols

Protocol 1: Standard Copper-Co-catalyzed Sonogashira Coupling

This protocol is a general procedure adapted from standard literature methods and is suitable for a wide range of aryl and vinyl halides.[4]

Materials:

-

Aryl or vinyl halide (1.0 equiv)

-

This compound (1.1 equiv)

-

Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂) (5 mol%)

-

Copper(I) iodide (CuI) (2.5 mol%)

-

Diisopropylamine (i-Pr₂NH) (7.0 equiv)

-

Anhydrous tetrahydrofuran (THF)

-

Diethyl ether (Et₂O)

-

Saturated aqueous ammonium chloride (NH₄Cl)

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Celite®

-

Silica gel for column chromatography

Procedure:

-

To a solution of the aryl or vinyl halide (0.81 mmol, 1.0 equiv) in anhydrous THF (5 mL) at room temperature under an inert atmosphere (e.g., argon or nitrogen), add sequentially Pd(PPh₃)₂Cl₂ (0.0405 mmol, 0.05 equiv), CuI (0.0203 mmol, 0.025 equiv), diisopropylamine (5.67 mmol, 7.0 equiv), and this compound (0.891 mmol, 1.1 equiv).

-

Stir the reaction mixture at room temperature for 3 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of Celite®, washing the pad with additional diethyl ether.

-

Wash the filtrate sequentially with saturated aqueous NH₄Cl, saturated aqueous NaHCO₃, and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

-

Purify the crude product by flash column chromatography on silica gel to afford the desired coupled product.

Protocol 2: Copper-Free Sonogashira Coupling

This protocol is advantageous when the presence of copper may lead to undesired side reactions, such as alkyne homocoupling, or when dealing with sensitive substrates.[5]

Materials:

-

Aryl halide (1.0 equiv)

-

This compound (1.2 equiv)

-

Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂) (3 mol%)

-

Tetrabutylammonium fluoride (TBAF) (3.0 equiv)

Procedure:

-

In a reaction vessel, combine the aryl halide (1.0 mmol), this compound (1.2 mmol), PdCl₂(PPh₃)₂ (0.03 mmol), and TBAF (3.0 mmol).

-

Heat the reaction mixture at 80-120 °C under an inert atmosphere for 0.5-2 hours. The reaction is performed solvent-free.

-

Monitor the reaction progress by TLC or GC-MS.

-

Upon completion, cool the reaction mixture to room temperature.

-

Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with water.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

-

Purify the crude product by flash column chromatography on silica gel.

Experimental Workflow Diagram

The following diagram illustrates the general workflow for a Sonogashira coupling experiment.

Caption: A typical experimental workflow for Sonogashira coupling.

Concluding Remarks

The use of this compound in Sonogashira coupling reactions provides a reliable and efficient method for the synthesis of a diverse range of trifluoromethyl-containing compounds. The protocols and data presented in this application note serve as a valuable resource for researchers in medicinal chemistry and materials science. Optimization of reaction conditions, including the choice of catalyst, base, and solvent, may be necessary to achieve high yields for specific substrates. The provided workflows and diagrams offer a clear guide for the successful implementation of these reactions in a laboratory setting.

References

- 1. Sonogashira coupling - Wikipedia [en.wikipedia.org]

- 2. Palladium-catalyzed highly regioselective mono and double Sonogashira cross-coupling reactions of 5-substituted-1,2,3-triiodobenzene under ambient con ... - RSC Advances (RSC Publishing) DOI:10.1039/D0RA01569E [pubs.rsc.org]

- 3. ijnc.ir [ijnc.ir]

- 4. Sonogashira Coupling | NROChemistry [nrochemistry.com]

- 5. Modified Palladium-Catalyzed Sonogashira Cross-Coupling Reactions under Copper-, Amine-, and Solvent-Free Conditions [organic-chemistry.org]

- 6. mdpi.com [mdpi.com]

Application Notes and Protocols for 1-Ethynyl-2-(trifluoromethyl)benzene in Pharmaceutical Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Ethynyl-2-(trifluoromethyl)benzene is a valuable and versatile building block in modern pharmaceutical synthesis. Its utility stems from the presence of two key functional groups: a terminal alkyne and a trifluoromethyl group. The alkyne moiety serves as a reactive handle for various carbon-carbon bond-forming reactions, most notably Sonogashira couplings and "click chemistry" cycloadditions. The trifluoromethyl group, a common feature in many contemporary drug molecules, can significantly enhance a compound's metabolic stability, lipophilicity, and binding affinity to biological targets.

This document provides detailed application notes on the use of this compound in the synthesis of a key antiretroviral drug, Efavirenz. It also includes a representative experimental protocol for a crucial synthetic step and diagrams illustrating the relevant biological pathway and experimental workflow.

Application in the Synthesis of Efavirenz

A prominent application of a structural analog of this compound is in the synthesis of Efavirenz, a non-nucleoside reverse transcriptase inhibitor (NNRTI) used in the treatment of HIV-1 infection. While many synthetic routes to Efavirenz exist, a key disconnection involves the addition of a protected cyclopropylacetylide to a trifluoromethyl ketone precursor. A conceptually similar and highly relevant transformation involves the use of this compound to generate a nucleophilic acetylide for addition to a ketone, forming a tertiary alcohol that is a key structural motif in Efavirenz and other bioactive molecules.

Key Reaction: Nucleophilic Addition of the Acetylide

The synthesis of the core of Efavirenz and related structures can be achieved through the nucleophilic addition of the lithium or magnesium salt of an appropriately substituted alkyne to a ketone. In the context of demonstrating the utility of this compound, a representative reaction is its conversion to a lithium acetylide followed by addition to an electrophilic ketone.

Experimental Protocols

The following is a representative protocol for the generation of the lithium acetylide of this compound and its subsequent reaction with a model ketone. This protocol is based on established procedures for acetylide additions in the synthesis of complex molecules.

Protocol 1: Generation of Lithium 2-(Trifluoromethyl)phenylacetylide and Addition to a Ketone

Materials:

-

This compound

-

Anhydrous tetrahydrofuran (THF)

-

n-Butyllithium (n-BuLi) in hexanes (typically 2.5 M)

-

Ketone substrate (e.g., 4'-chloroacetophenone as a model)

-

Anhydrous diethyl ether (Et₂O)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Anhydrous magnesium sulfate (MgSO₄)

-

Standard laboratory glassware for inert atmosphere reactions (Schlenk line or glovebox)

Procedure:

-

Preparation of the Acetylide:

-

To a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (argon or nitrogen), add this compound (1.0 eq).

-

Dissolve the starting material in anhydrous THF (to a concentration of approximately 0.5 M).

-

Cool the solution to -78 °C using a dry ice/acetone bath.

-

Slowly add n-butyllithium (1.05 eq) dropwise via syringe over 10 minutes.

-

Stir the resulting solution at -78 °C for 30 minutes to ensure complete formation of the lithium acetylide.

-

-

Reaction with the Ketone:

-